molecular formula C26H38O5S B14265703 11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid CAS No. 170968-61-3

11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid

Katalognummer: B14265703
CAS-Nummer: 170968-61-3
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: HHIIYVIKNBIDQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an ethenylphenoxy group attached to an undecanol chain, along with a 4-methylbenzenesulfonic acid moiety. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-ethenylphenoxy)undecan-1-ol typically involves the reaction of 4-ethenylphenol with 11-bromoundecanol under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 11-(4-ethenylphenoxy)undecan-1-ol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

11-(4-Ethenylphenoxy)undecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 11-(4-ethenylphenoxy)undecan-1-ol involves its interaction with specific molecular targets. The ethenylphenoxy group can interact with enzymes and receptors, modulating their activity. The undecanol chain enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes. The 4-methylbenzenesulfonic acid moiety can influence the compound’s solubility and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of the ethenyl group, which imparts specific reactivity and potential bioactivity. The combination of the phenoxy and undecanol moieties further enhances its versatility in various applications .

Eigenschaften

CAS-Nummer

170968-61-3

Molekularformel

C26H38O5S

Molekulargewicht

462.6 g/mol

IUPAC-Name

11-(4-ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C19H30O2.C7H8O3S/c1-2-18-12-14-19(15-13-18)21-17-11-9-7-5-3-4-6-8-10-16-20;1-6-2-4-7(5-3-6)11(8,9)10/h2,12-15,20H,1,3-11,16-17H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

HHIIYVIKNBIDQM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1=CC=C(C=C1)OCCCCCCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.